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Compound of Interest

Compound Name:
[(4-Bromobenzyl)sulfanyl]acetic

acid

CAS No.: 17742-50-6

Cat. No.: B2989314

Get Quote

Executive Summary
This guide details the application of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6)

as a chemical scaffold in the development of inhibitors for Protein Tyrosine Phosphatase 1B

(PTP1B). PTP1B is a validated therapeutic target for Type 2 Diabetes and Obesity.

This compound represents a classic "Head-to-Tail" pharmacophore:

The "Head" (Carboxylic Acid): Functions as a phosphate bioisostere, engaging the catalytic

P-loop (specifically Arg221) of the enzyme.

The "Linker" (Thioether): Provides flexibility and metabolic stability compared to ether

linkages.

The "Tail" (4-Bromobenzyl): Targets the hydrophobic groove near the active site. The 4-

bromo substituent serves as a critical synthetic handle for further Structure-Activity
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Relationship (SAR) expansion via palladium-catalyzed cross-coupling.

Technical Specifications & Preparation
Compound Properties

Property Specification

Chemical Name [(4-Bromobenzyl)sulfanyl]acetic acid

Molecular Weight 261.13 g/mol

Solubility
DMSO (>50 mM), Ethanol (>20 mM), Water

(Poor)

pKa (Calc) ~3.5 (Carboxylic acid)

Storage -20°C, Desiccated. Protect from light.

Reagent Preparation (Application Note)
Critical Insight: The thioether moiety is susceptible to oxidation to sulfoxide or sulfone if stored

improperly in solution.

Stock Solution (10 mM): Dissolve 2.61 mg in 1 mL of anhydrous DMSO. Vortex until clear.

Aliquotting: Divide into 50 µL aliquots to avoid freeze-thaw cycles.

Working Solution: Dilute stock 1:100 in Assay Buffer immediately prior to use. Do not store

diluted working solutions.

Experimental Protocol: PTP1B Enzymatic Inhibition
Assay
Objective: Determine the IC50 of [(4-Bromobenzyl)sulfanyl]acetic acid against recombinant

human PTP1B using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).

Materials
Enzyme: Recombinant Human PTP1B (residues 1-321).
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Substrate: pNPP (Sigma-Aldrich).

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM EDTA, 1 mM DTT (Critical for

maintaining Cys215 active site reduction).

Stop Solution: 1 M NaOH.

Workflow Diagram
The following diagram illustrates the kinetic assay workflow.
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Figure 1: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

Step-by-Step Procedure
Buffer Prep: Prepare fresh Assay Buffer. Ensure DTT is added fresh, as oxidized DTT

compromises enzyme activity.

Compound Plate: Add 10 µL of diluted compound (various concentrations) to a 96-well clear

plate. Include a "DMSO Only" control (0% Inhibition) and a "No Enzyme" control

(Background).

Enzyme Addition: Add 40 µL of PTP1B enzyme solution (final conc. 5 nM) to the wells.

Pre-Incubation: Incubate for 10 minutes at 30°C. This allows the inhibitor to reach equilibrium

binding with the enzyme before substrate competition begins.

Reaction Initiation: Add 50 µL of pNPP substrate (final conc. 2 mM, approx. Km).

Kinetics: Incubate for 30 minutes at 30°C. The solution should turn yellow as pNPP is

hydrolyzed to p-nitrophenol.
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Termination: Add 50 µL of 1 M NaOH. This stops the reaction and deprotonates the p-

nitrophenol (pKa ~7.1) to the intensely yellow p-nitrophenolate anion.

Detection: Measure Absorbance at 405 nm on a microplate reader.

Data Analysis
Calculate % Inhibition using the formula:

Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Advanced Protocol: Mechanism of Action (Kinetic
Characterization)
Objective: Confirm that [(4-Bromobenzyl)sulfanyl]acetic acid acts as a competitive inhibitor

(binding to the active site) rather than an allosteric or non-competitive inhibitor.

Methodology
Perform the assay described in Section 3.3, but vary the substrate (pNPP) concentration (e.g.,

0.5, 1, 2, 4, 8 mM) at fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50).

Expected Results & Interpretation
Plot the data using a Lineweaver-Burk (Double Reciprocal) Plot:

vs

.
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Parameter
Competitive Inhibition
Behavior

Mechanism Explanation

Vmax Unchanged

At high [Substrate], the

inhibitor is outcompeted;

enzyme achieves max velocity.

Km Increases (Apparent Km)

The inhibitor occupies the

active site, requiring more

substrate to achieve Vmax/2.

Intersection Y-axis

Lines for different inhibitor

concentrations intersect at

on the Y-axis.

Mechanistic Visualization
The following diagram details the molecular logic of the inhibition.
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Figure 2: Competitive inhibition mechanism. The inhibitor prevents substrate entry by

occupying the catalytic pocket.

Development Strategy: Lead Optimization
The 4-bromo group is not merely a hydrophobic filler; it is a strategic "handle" for expansion.

Suzuki-Miyaura Coupling: React the 4-bromo position with aryl boronic acids to extend the

molecule into the "second aryl phosphate binding site" (Site B) of PTP1B. This is a proven

strategy to increase potency and selectivity over the homologous T-cell protein tyrosine

phosphatase (TCPTP).

Bioisostere Replacement: The carboxylic acid is polar and has poor cell permeability.

Replace with:

Tetrazole

Difluoromethylphosphonic acid (DFMP)

Salicylic acid derivatives
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[https://www.benchchem.com/product/b2989314/docs#application-note-4-bromobenzyl-
sulfanyl-acetic-acid-in-ptp1b-inhibitor-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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